jc-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mitochondrial Membrane Potential Assessment

Specific Scientific Field

Summary

Experimental Procedure

Detection Methods

Fluorescence Microscopy: Confocal microscopy allows visualization of JC-1 distribution within individual cells.

Flow Cytometry: JC-1 fluorescence can be quantified in living cells using flow cytometry.

Results and Outcomes

Mitochondrial Health: JC-1 helps monitor mitochondrial health by assessing ΔΨm. Decreased red/green fluorescence ratio indicates mitochondrial depolarization.

Apoptosis Studies: JC-1 is crucial for apoptosis research, as early apoptosis disrupts active mitochondria.

Drug Screening: Researchers use JC-1 to screen pharmacological agents affecting mitochondrial function.

Tissue Studies: JC-1 can be applied to intact tissues and isolated mitochondria.

Other Applications

Specific Scientific Field

Various fields including neuroscience, cancer research, and toxicology.

Summary

JC-1’s versatility extends beyond mitochondrial membrane potential assessment.

Experimental Procedure

Results and Outcomes

Neuronal Health: JC-1 reveals changes in ΔΨm associated with neurodegenerative diseases.

Cancer Biomarker: Altered ΔΨm in cancer cells may serve as a diagnostic or prognostic biomarker.

Toxicity Assessment: JC-1 assists in evaluating drug-induced mitochondrial toxicity.

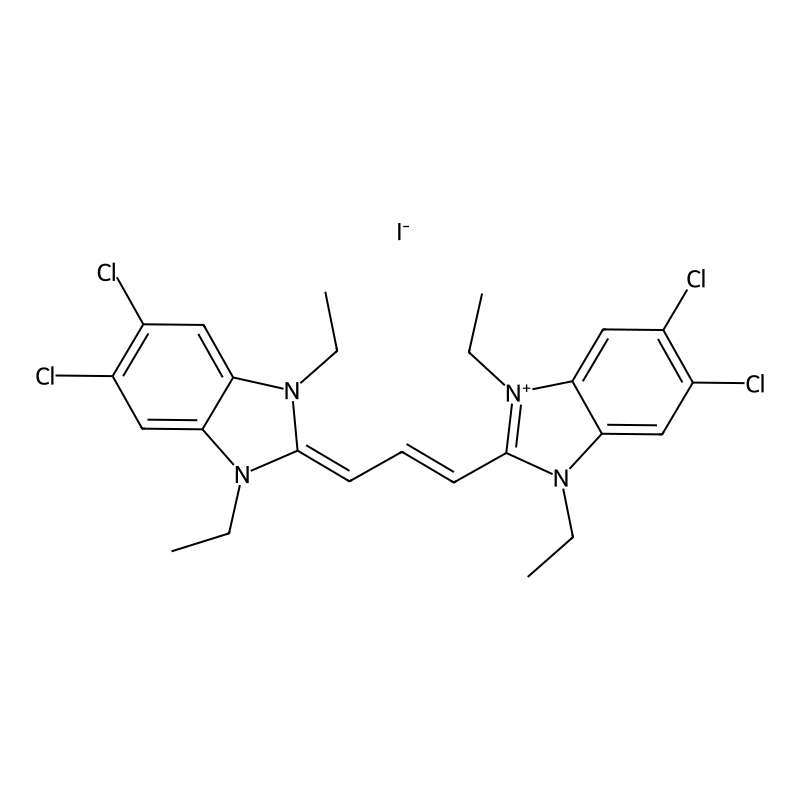

JC-1, chemically known as 5,6-dichloro-2-[3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propen-1-yl]-1,3-diethyl-1H-benzimidazolium monoiodide, is a lipophilic cationic dye widely used as a fluorescent probe for detecting mitochondrial membrane potential. It has a molecular formula of and a molecular weight of approximately 652.23 g/mol . JC-1 is notable for its ability to accumulate in mitochondria in a potential-dependent manner, allowing researchers to differentiate between healthy and apoptotic cells based on their mitochondrial membrane potential .

JC-1 accumulates in mitochondria due to its lipophilic nature. At high mitochondrial membrane potentials, JC-1 monomers self-assemble into J-aggregates. These J-aggregates exhibit red fluorescence emission (~590 nm), whereas JC-1 monomers emit green fluorescence (~529 nm) [, ]. This allows for the measurement of ΔΨm by monitoring the shift in the fluorescence emission spectrum from green to red. A higher red/green fluorescence intensity ratio indicates a higher ΔΨm [].

JC-1 undergoes significant changes in its fluorescence characteristics based on the mitochondrial transmembrane potential. In healthy mitochondria with high membrane potential, JC-1 forms J-aggregates that emit strong red fluorescence (excitation at 488 nm and emission at 595 nm). Conversely, when the mitochondrial membrane potential decreases, JC-1 dissociates into monomers that fluoresce green (excitation at 488 nm and emission at 530 nm) . This property makes JC-1 an effective tool for studying cellular apoptosis and mitochondrial dysfunction.

JC-1 is primarily utilized in research to assess mitochondrial integrity and function. Its ability to indicate changes in mitochondrial membrane potential makes it valuable for studying apoptosis, cellular stress responses, and various disease states . In vitro studies have shown that JC-1 can effectively differentiate between live and dead cells in various cell lines, including 4T1, A549, and HeLa cells . The probe has been cited in numerous studies exploring its role in cancer research and neurodegenerative diseases .

The synthesis of JC-1 involves several steps that typically include the formation of the benzimidazolium core followed by chlorination and iodination reactions. Specific synthetic pathways may vary among laboratories but generally include the following steps:

- Formation of Benzimidazole Derivatives: The initial step involves synthesizing the benzimidazole scaffold through condensation reactions.

- Chlorination: Chlorine atoms are introduced at specific positions on the aromatic ring to create dichlorinated derivatives.

- Iodination: The final step involves iodinating the compound to form the monoiodide salt necessary for its solubility and stability .

These synthetic methods require careful control of reaction conditions to achieve high purity and yield.

JC-1 is predominantly used in biological research for:

- Mitochondrial Membrane Potential Assessment: It serves as a critical tool for measuring mitochondrial health in various cell types.

- Apoptosis Studies: Researchers utilize JC-1 to investigate early events in apoptosis by monitoring changes in mitochondrial membrane potential.

- Drug Testing: It is employed to evaluate the effects of pharmaceuticals on mitochondrial function .

JC-1 has been shown to interact with various proteins involved in cellular processes. Notably, it interacts with alpha-synuclein, affecting its aggregation properties. Studies indicate that JC-1 can decelerate the aggregation process of alpha-synuclein by extending its lag phase under certain conditions . This interaction highlights JC-1's potential utility beyond mere mitochondrial assessment.

Several compounds share similarities with JC-1 in terms of structure or function. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Rhodamine 123 | Cationic dye | Mitochondrial tracking | More sensitive to low membrane potential |

| TMRM | Lipophilic cationic dye | Mitochondrial membrane potential | Less photostable than JC-1 |

| MitoTracker Red | Mitochondrial probe | Mitochondrial visualization | Requires different excitation wavelengths |

| DiOC6 | Cationic dye | Mitochondrial staining | Can be used for live-cell imaging |

While these compounds may serve similar purposes in studying mitochondria, JC-1's unique ability to provide dual fluorescence based on membrane potential makes it particularly valuable for apoptosis studies .

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Wikipedia

Dates

2: Elefantova K, Lakatos B, Kubickova J, Sulova Z, Breier A. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter. Int J Mol Sci. 2018 Jul 7;19(7). pii: E1985. doi: 10.3390/ijms19071985. PubMed PMID: 29986516; PubMed Central PMCID: PMC6073605.

3: Chazotte B. Labeling mitochondria with JC-1. Cold Spring Harb Protoc. 2011 Sep 1;2011(9). pii: pdb.prot065490. doi: 10.1101/pdb.prot065490. PubMed PMID: 21880824.

4: Marcondes NA, Terra SR, Lasta CS, Hlavac NRC, Dalmolin ML, Lacerda LA, Faulhaber GAM, González FHD. Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study. Cytometry A. 2018 Aug 14. doi: 10.1002/cyto.a.23567. [Epub ahead of print] PubMed PMID: 30107098.

5: Chaoui D, Faussat AM, Majdak P, Tang R, Perrot JY, Pasco S, Klein C, Marie JP, Legrand O. JC-1, a sensitive probe for a simultaneous detection of P-glycoprotein activity and apoptosis in leukemic cells. Cytometry B Clin Cytom. 2006 May;70(3):189-96. PubMed PMID: 16568474.

6: Reers M, Smiley ST, Mottola-Hartshorn C, Chen A, Lin M, Chen LB. Mitochondrial membrane potential monitored by JC-1 dye. Methods Enzymol. 1995;260:406-17. PubMed PMID: 8592463.

7: Hu CH, Zhuang XJ, Wei YM, Zhang M, Lu SS, Lu YQ, Yang XG, Lu KH. Comparison of Mitochondrial Function in Boar and Bull Spermatozoa Throughout Cryopreservation Based on JC-1 Staining. Cryo Letters. 2017 Jan/Feb;38(1):75-79. PubMed PMID: 28376143.

8: Cossarizza A, Salvioli S. Flow cytometric analysis of mitochondrial membrane potential using JC-1. Curr Protoc Cytom. 2001 May;Chapter 9:Unit 9.14. doi: 10.1002/0471142956.cy0914s13. PubMed PMID: 18770751.

9: Yokosuka T, Goto H, Fujii H, Naruto T, Takeuchi M, Tanoshima R, Kato H, Yanagimachi M, Kajiwara R, Yokota S. Flow cytometric chemosensitivity assay using JC 1, a sensor of mitochondrial transmembrane potential, in acute leukemia. Cancer Chemother Pharmacol. 2013 Dec;72(6):1335-42. PubMed PMID: 24121478.

10: Gravance CG, Garner DL, Baumber J, Ball BA. Assessment of equine sperm mitochondrial function using JC-1. Theriogenology. 2000 Jun;53(9):1691-703. PubMed PMID: 10968415.

11: Legrand O, Perrot JY, Simonin G, Baudard M, Marie JP. JC-1: a very sensitive fluorescent probe to test Pgp activity in adult acute myeloid leukemia. Blood. 2001 Jan 15;97(2):502-8. PubMed PMID: 11154229.

12: Lee JH, Lee IH, Choe YJ, Kang S, Kim HY, Gai WP, Hahn JS, Paik SR. Real-time analysis of amyloid fibril formation of alpha-synuclein using a fibrillation-state-specific fluorescent probe of JC-1. Biochem J. 2009 Mar 1;418(2):311-23. doi: 10.1042/BJ20081572. PubMed PMID: 19007333.

13: Sung DK, Chang YS, Kang S, Song HY, Park WS, Lee BH. Comparative evaluation of hypoxic-ischemic brain injury by flow cytometric analysis of mitochondrial membrane potential with JC-1 in neonatal rats. J Neurosci Methods. 2010 Nov 30;193(2):232-8. doi: 10.1016/j.jneumeth.2010.08.020. Epub 2010 Sep 15. PubMed PMID: 20817028.

14: Zuliani T, Duval R, Jayat C, Schnébert S, André P, Dumas M, Ratinaud MH. Sensitive and reliable JC-1 and TOTO-3 double staining to assess mitochondrial transmembrane potential and plasma membrane integrity: interest for cell death investigations. Cytometry A. 2003 Aug;54(2):100-8. PubMed PMID: 12879456.

15: Kühnel JM, Perrot JY, Faussat AM, Marie JP, Schwaller MA. Functional assay of multidrug resistant cells using JC-1, a carbocyanine fluorescent probe. Leukemia. 1997 Jul;11(7):1147-55. PubMed PMID: 9205004.

16: Salvioli S, Ardizzoni A, Franceschi C, Cossarizza A. JC-1, but not DiOC6(3) or rhodamine 123, is a reliable fluorescent probe to assess delta psi changes in intact cells: implications for studies on mitochondrial functionality during apoptosis. FEBS Lett. 1997 Jul 7;411(1):77-82. PubMed PMID: 9247146.

17: Ellis DZ, Li L, Park Y, He S, Mueller B, Yorio T. Sigma-1 Receptor Regulates Mitochondrial Function in Glucose- and Oxygen-Deprived Retinal Ganglion Cells. Invest Ophthalmol Vis Sci. 2017 May 1;58(5):2755-2764. doi: 10.1167/iovs.16-19199. PubMed PMID: 28549090.

18: Cossarizza A, Baccarani-Contri M, Kalashnikova G, Franceschi C. A new method for the cytofluorimetric analysis of mitochondrial membrane potential using the J-aggregate forming lipophilic cation 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodide (JC-1). Biochem Biophys Res Commun. 1993 Nov 30;197(1):40-5. PubMed PMID: 8250945.

19: Brooks MM, Neelam S, Fudala R, Gryczynski I, Cammarata PR. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763. Mol Vis. 2013 Jun 27;19:1406-12. Print 2013. PubMed PMID: 23825920; PubMed Central PMCID: PMC3695757.

20: Garner DL, Thomas CA. Organelle-specific probe JC-1 identifies membrane potential differences in the mitochondrial function of bovine sperm. Mol Reprod Dev. 1999 Jun;53(2):222-9. PubMed PMID: 10331460.